molecular formula C18H18ClF2N3O3S B4423216 2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2,4-difluorophenyl)acetamide

2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2,4-difluorophenyl)acetamide

Cat. No. B4423216
M. Wt: 429.9 g/mol
InChI Key: NIQGMXDBNSPTFE-UHFFFAOYSA-N
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Description

The compound of interest is a part of a class of chemicals that have seen extensive study due to their potential biological activities. This compound, in particular, falls within the realm of sulfonyl derivatives and acetamides, which are often explored for their pharmacological potentials. Although the specific chemical has not been directly studied, insights can be drawn from research on closely related compounds.

Synthesis Analysis

The synthesis of related compounds typically involves a stepwise construction of the sulfonyl and acetamide frameworks. For instance, compounds with similar structures have been synthesized by reacting piperazine derivatives with appropriate sulfonyl chlorides and acetamides under controlled conditions (Khan et al., 2019). These methods provide a pathway to achieve the desired sulfonamide and acetamide functionalities.

Molecular Structure Analysis

The molecular structure of such compounds often involves a core piperazine ring substituted with various functional groups, leading to significant biological activity. X-ray crystallography of a related compound, 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide, shows distinct dihedral angles between the phenyl rings and the acetamide group, highlighting the compound's three-dimensional conformation (Praveen et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving these compounds often include interactions with biological targets through hydrogen bonding and π-π interactions. The sulfonyl and acetamide groups play critical roles in these interactions, contributing to the compound's potential biological activities.

Physical Properties Analysis

The physical properties of these compounds, such as solubility and melting point, are influenced by their molecular structure. The presence of halogen atoms and the acetamide group can significantly affect these properties, making them relevant for pharmacological applications.

Chemical Properties Analysis

Chemically, these compounds exhibit a range of activities, including antibacterial and antifungal effects, as demonstrated by various derivatives (Mehta et al., 2019). The sulfonyl and acetamide groups are pivotal for their bioactive properties, acting through different mechanisms on microbial and cancer cells.

properties

IUPAC Name

2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF2N3O3S/c19-13-1-4-15(5-2-13)28(26,27)24-9-7-23(8-10-24)12-18(25)22-17-6-3-14(20)11-16(17)21/h1-6,11H,7-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQGMXDBNSPTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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